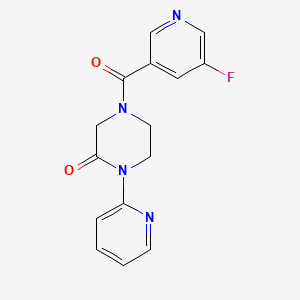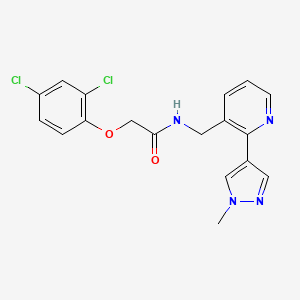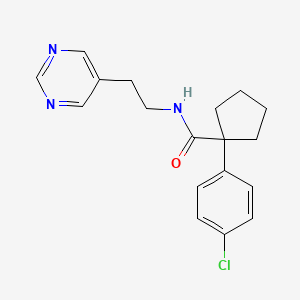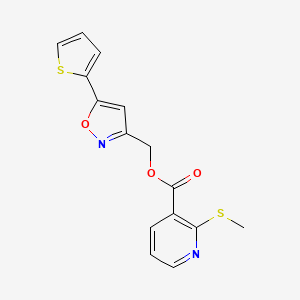
4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as FNPP and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of FNPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. FNPP has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
FNPP has also been found to bind to the sigma-1 receptor, which is involved in several physiological processes such as pain perception, memory formation, and cell survival. Binding to this receptor can lead to neuroprotective effects and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
FNPP has been found to have several biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, FNPP has been shown to have antioxidant and anti-inflammatory effects. These effects can help to reduce oxidative stress and inflammation in the body, which are associated with several diseases.
実験室実験の利点と制限
One advantage of using FNPP in lab experiments is its solubility in organic solvents such as DMSO and DMF. This solubility allows for easy preparation of solutions for experiments. Another advantage of using FNPP is its potential therapeutic applications in several areas of scientific research.
One limitation of using FNPP in lab experiments is its limited availability. FNPP is not commercially available and must be synthesized in the lab. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on FNPP. One area of research is to further investigate its potential as a therapeutic agent for neurological disorders and cancer. This research could involve studying its effects in animal models and conducting clinical trials in humans.
Another future direction is to study the mechanism of action of FNPP in more detail. This research could involve identifying the specific enzymes and receptors that are inhibited by FNPP and studying the downstream effects of this inhibition.
Conclusion:
4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a chemical compound that has potential therapeutic applications in several areas of scientific research. Its neuroprotective and anti-cancer properties make it an attractive candidate for further study. While there are limitations to using FNPP in lab experiments, its potential benefits make it a promising area of research for the future.
合成法
The synthesis of 4-(5-Fluoronicotinoyl)-1-(pyridin-2-yl)piperazin-2-one involves the reaction of 5-fluoronicotinoyl chloride with 1-(pyridin-2-yl)piperazine in the presence of a base. This reaction produces FNPP as a white solid that is soluble in organic solvents such as DMSO and DMF.
科学的研究の応用
FNPP has been found to have potential therapeutic applications in several areas of scientific research. One of the primary applications of FNPP is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. FNPP has been found to have neuroprotective properties and can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
FNPP has also been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. FNPP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4-(5-fluoropyridine-3-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c16-12-7-11(8-17-9-12)15(22)19-5-6-20(14(21)10-19)13-3-1-2-4-18-13/h1-4,7-9H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWPPRLNBOHQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2856234.png)


![2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol](/img/structure/B2856238.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acrylamide](/img/structure/B2856240.png)
![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2856243.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2856244.png)

![N-cyclohexyl-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2856248.png)




